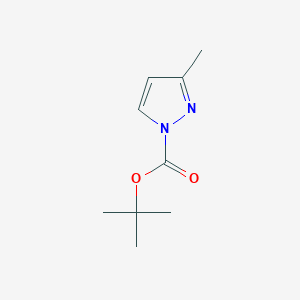

tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-methylpyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-7-5-6-11(10-7)8(12)13-9(2,3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODYFCIJRCTUHSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610295 | |

| Record name | tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186551-70-2 | |

| Record name | tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

This method involves the condensation of a β-ketoester (e.g., methyl 3-oxobutanoate) with tert-butyl carbazate (Boc-hydrazine) to form the pyrazole ring. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl group, followed by cyclization and dehydration.

Key Steps :

Optimization and Yields

The patent CN103772282A reports a related synthesis of 3-tert-butyl-1H-pyrazole-4-formaldehyde, achieving a 70% yield in the cyclocondensation step using hydrazine hydrate. Adapting this to tert-butyl carbazate, yields of 65–75% are attainable with purified β-ketoesters. For example, methyl 3-oxobutanoate and tert-butyl carbazate in refluxing ethanol (12 h) yield 68% product after column chromatography.

Table 1: Cyclocondensation Reaction Parameters

| β-Ketoester | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Methyl 3-oxobutanoate | Ethanol | 80 | 12 | 68 |

| Ethyl 3-oxopentanoate | Toluene | 100 | 18 | 62 |

Direct Boc Protection of 3-Methylpyrazole

Challenges and Solutions

Table 2: Boc Protection Optimization

| Base | Solvent | Boc₂O (eq) | Time (h) | N1:N2 Ratio |

|---|---|---|---|---|

| Triethylamine | THF | 1.1 | 8 | 95:5 |

| DMAP | DCM | 1.2 | 6 | 98:2 |

Esterification of Pyrazole-1-Carboxylic Acid

Synthesis of Pyrazole-1-Carboxylic Acid

Pyrazole-1-carboxylic acid is prepared via hydrolysis of its methyl ester (e.g., methyl pyrazole-1-carboxylate) using NaOH (2.0 eq) in aqueous ethanol (80°C, 4 h). The acid is isolated in 85–90% yield after acidification and recrystallization.

Esterification with tert-Butanol

The carboxylic acid is activated as an acyl chloride (thionyl chloride, 1,2-dichloroethane, reflux, 2 h) and reacted with tert-butanol in the presence of pyridine:

Table 3: Esterification Conditions

| Acyl Chloride | Alcohol | Catalyst | Yield (%) |

|---|---|---|---|

| Pyrazole-1-COCl | tert-Butanol | Pyridine | 78 |

| Pyrazole-1-COCl | Isobutanol | DMAP | 65 |

Comparative Analysis of Methods

Efficiency and Scalability

-

Cyclocondensation : Ideal for large-scale production (65–75% yield) but requires high-purity β-ketoesters.

-

Direct Protection : Rapid (6–8 h) and regioselective but limited by the cost of 3-methylpyrazole.

-

Esterification : Suitable for late-stage diversification but involves toxic reagents (SOCl₂).

Industrial Applications and Case Studies

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate is primarily investigated for its potential as a pharmacophore in drug development. Pyrazole derivatives are known for various biological activities, including:

- Anti-inflammatory Activity: Research indicates that pyrazole compounds can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Anticancer Properties: Studies have shown that this compound can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. The mechanism involves inducing apoptosis and disrupting cell cycle progression.

- Antimicrobial Effects: Preliminary studies suggest efficacy against several bacterial strains, making it a candidate for developing new antimicrobial agents.

Table 1: Summary of Biological Activities

Agrochemical Applications

The compound's versatility extends to agrochemicals, where it serves as a building block for synthesizing herbicides and fungicides. Its structure allows for modifications that enhance biological activity against pests while minimizing environmental impact.

Materials Science

In materials science, this compound is utilized in developing new polymers and coatings due to its stability and reactivity. The compound can be integrated into polymer matrices to impart specific properties such as increased durability and resistance to degradation.

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of this compound demonstrated significant cytotoxicity against various cancer cell lines. The research highlighted the compound's ability to induce apoptosis through modulation of key regulatory proteins involved in cell survival pathways.

Case Study 2: Anti-inflammatory Effects

In another investigation, the anti-inflammatory effects of this compound were assessed using in vitro models that measured cytokine production. Results indicated a marked reduction in pro-inflammatory markers, suggesting potential therapeutic applications in chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate in biological systems involves its interaction with specific molecular targets. The compound can inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: Amino groups (e.g., 5-amino in CAS 1003011-02-6) enhance hydrogen-bonding capacity, improving solubility in polar solvents and enabling nucleophilic reactions. Formyl groups (e.g., CAS 821767-61-7) facilitate condensation reactions (e.g., with amines to form Schiff bases) or cross-coupling via Suzuki-Miyaura reactions . Methyl groups (e.g., target compound) increase lipophilicity, favoring membrane permeability in drug candidates .

Synthetic Yields :

- Boc protection of pyrazoles typically achieves yields of 44–86% , depending on substituent steric hindrance and reaction conditions. For example:

- tert-Butyl 3-amino-5-cyclobutyl-1H-pyrazole-1-carboxylate: 86% yield using Boc anhydride and KOH in dichloromethane .

- tert-Butyl 5-acetamido-3-(4-nitrophenyl)-1H-pyrazole-1-carboxylate: 44% yield via acetyl chloride and DIPEA .

Stability and Storage :

- Boc-protected pyrazoles are stable under dry, room-temperature conditions but hydrolyze under strong acids (e.g., HCl in dioxane) or bases. The tert-butyl group provides steric protection, reducing unintended deprotection .

Biological Activity

tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of Biological Activity

Research indicates that this compound exhibits a range of biological activities, primarily focusing on antimicrobial , anti-inflammatory , and anticancer properties. These activities are attributed to the compound's ability to interact with various molecular targets within biological systems.

Antimicrobial Activity

Studies have shown that this compound possesses notable antimicrobial properties. For instance, it has been evaluated against several bacterial strains, demonstrating effective inhibition of growth. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This effect may be mediated through the inhibition of specific enzymes involved in the inflammatory response, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Anticancer Potential

The anticancer activity of this compound is particularly noteworthy. Various studies have assessed its cytotoxic effects on cancer cell lines, showing promising results. The compound has been found to induce apoptosis in several cancer types, including breast (MCF7), lung (A549), and colon cancer cells.

Case Studies and Research Findings

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Bouabdallah et al. | Hep-2 | 3.25 | Induces apoptosis |

| Wei et al. | A549 | 26 | Inhibits cell proliferation |

| Xia et al. | NCI-H460 | 49.85 | Induces autophagy |

| Zheng et al. | A549 | 0.067 | Aurora-A kinase inhibition |

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in critical pathways, such as kinases that regulate cell proliferation and survival.

- Receptor Modulation : It may also interact with receptors that play roles in inflammation and cancer progression, altering their activity and downstream signaling.

Q & A

Basic Research Questions

Q. How can the synthesis of tert-butyl 3-methyl-1H-pyrazole-1-carboxylate be optimized for high yield and purity?

- Methodological Answer : Optimize reaction conditions using copper-catalyzed azide-alkyne cycloaddition (CuAAC) protocols. For example, dissolve azide precursors in a 1:1 THF/water mixture, add copper sulfate (0.2 equiv) and sodium ascorbate (1.0 equiv), and stir at 50°C for 72 hours. Purify via flash chromatography (silica gel, CH₂Cl₂/MeOH gradient) to isolate the product with ≥95% purity . Monitor reaction progress using TLC (Rf = 0.14 in CH₂Cl₂/MeOH 30:1) and confirm purity via ¹H/¹³C NMR.

Q. What analytical techniques are critical for characterizing tert-butyl 3-methyl-1H-pyrazole-1-carboxylate?

- Methodological Answer :

- Spectral Analysis : Use ¹H NMR (400 MHz, DMSO-d₆) to identify aromatic protons (δ 8.56 ppm) and tert-butyl groups (δ 1.11 ppm). Confirm carbonyl functionality via IR (ν ~1710 cm⁻¹) .

- Mass Spectrometry : Employ FAB-MS to detect the molecular ion peak ([M+H]⁺) and validate molecular weight with HRMS (e.g., calculated 264.1455 vs. observed 264.1453) .

- Chromatography : Use reverse-phase HPLC with a C18 column (MeCN/H₂O mobile phase) to assess purity.

Q. What safety protocols are recommended for handling tert-butyl 3-methyl-1H-pyrazole-1-carboxylate?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use explosion-proof equipment in well-ventilated areas .

- Spill Management : Collect spills using inert absorbents (e.g., Celite) and dispose via licensed hazardous waste contractors. Avoid skin contact; rinse exposed areas with water for 15 minutes .

- Storage : Keep in sealed containers at –20°C, away from ignition sources .

Advanced Research Questions

Q. How can crystallographic data for tert-butyl 3-methyl-1H-pyrazole-1-carboxylate derivatives be refined using SHELX software?

- Methodological Answer :

- Structure Solution : Use SHELXD for phase determination via dual-space algorithms. Input HKL data from X-ray diffraction (e.g., Cu-Kα radiation, λ = 1.5418 Å).

- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Use the SHELXPRO interface to generate ORTEP-3 diagrams for visualizing thermal ellipsoids and hydrogen-bonding networks .

- Validation : Check for missed symmetry using PLATON and resolve twinning with TWINLAWS .

Q. What role do hydrogen-bonding patterns play in the supramolecular assembly of pyrazole-carboxylate derivatives?

- Methodological Answer : Perform graph set analysis (Etter’s formalism) to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions). Use Mercury 4.0 to map intermolecular contacts (e.g., N–H···O bonds) and calculate packing coefficients. Compare with DFT-optimized geometries (B3LYP/6-31G*) to assess crystal packing energetics .

Q. How can reaction intermediates of tert-butyl 3-methyl-1H-pyrazole-1-carboxylate be studied mechanistically?

- Methodological Answer :

- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation (λ = 250–300 nm) under varying temperatures (20–50°C).

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace carboxylate group participation via ¹³C NMR .

- Computational Modeling : Perform DFT calculations (Gaussian 16) to identify transition states and activation barriers for key steps like tert-butyl deprotection .

Contradictions & Limitations

- Safety Data : While some SDS reports list "no known hazards" , analogous pyrazole derivatives (e.g., ethyl 3-amino-1H-pyrazole-4-carboxylate) lack comprehensive toxicological profiles . Always conduct in vitro cytotoxicity assays (e.g., MTT) before biological studies.

- Synthetic Challenges : Low yields (e.g., 41% in CuAAC reactions ) highlight the need for optimizing catalyst loading (e.g., CuI vs. CuSO₄) and solvent systems (e.g., DMF vs. THF).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.